molecular formula C20H19BrN6O3 B12180140 [4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl][2-bromo-5-(1H-tetrazol-1-yl)phenyl]methanone

[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl][2-bromo-5-(1H-tetrazol-1-yl)phenyl]methanone

Cat. No.: B12180140
M. Wt: 471.3 g/mol
InChI Key: MAXRDUAPCQTSMM-UHFFFAOYSA-N
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Description

[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl][2-bromo-5-(1H-tetrazol-1-yl)phenyl]methanone is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a benzodioxole moiety, a piperazine ring, a bromophenyl group, and a tetrazole ring, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl][2-bromo-5-(1H-tetrazol-1-yl)phenyl]methanone typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can target the bromophenyl group, converting it to a phenyl group using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the bromophenyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO₄ in aqueous solution, CrO₃ in acetic acid.

    Reduction: LiAlH₄ in ether, NaBH₄ in methanol.

    Substitution: Amines or thiols in polar aprotic solvents like DMF or DMSO.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, [4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl][2-bromo-5-(1H-tetrazol-1-yl)phenyl]methanone is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development .

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. Studies have shown that derivatives of this compound exhibit anticonvulsant and antidepressant activities, making it a promising candidate for the treatment of neurological disorders .

Industry

In the industrial sector, the compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in the production of polymers, coatings, and other advanced materials .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl][2-bromo-5-(1H-tetrazol-1-yl)phenyl]methanone apart is its combination of a benzodioxole moiety, a piperazine ring, a bromophenyl group, and a tetrazole ring. This unique structure provides a versatile platform for the development of new compounds with diverse biological and chemical properties.

Properties

Molecular Formula

C20H19BrN6O3

Molecular Weight

471.3 g/mol

IUPAC Name

[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-[2-bromo-5-(tetrazol-1-yl)phenyl]methanone

InChI

InChI=1S/C20H19BrN6O3/c21-17-3-2-15(27-12-22-23-24-27)10-16(17)20(28)26-7-5-25(6-8-26)11-14-1-4-18-19(9-14)30-13-29-18/h1-4,9-10,12H,5-8,11,13H2

InChI Key

MAXRDUAPCQTSMM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C4=C(C=CC(=C4)N5C=NN=N5)Br

Origin of Product

United States

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